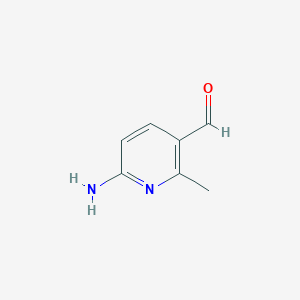

6-Amino-2-methylnicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPMCZAVFWJCHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-2-methylnicotinaldehyde: Physicochemical Properties, Synthesis, and Applications

Abstract

6-Amino-2-methylnicotinaldehyde, a substituted pyridine derivative, presents a scaffold of significant interest to researchers in medicinal chemistry and drug discovery. Its unique arrangement of a nucleophilic amino group, a reactive aldehyde, and a methyl-substituted pyridine ring offers a versatile platform for the synthesis of complex heterocyclic systems and novel bioactive molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and explores its predicted reactivity and potential applications. Due to the limited availability of direct experimental data for this specific compound, this guide integrates established theoretical principles and data from analogous structures to provide a robust and scientifically grounded resource for laboratory professionals.

Introduction and Molecular Overview

This compound (CAS No. 1211516-02-7) is a heterocyclic aromatic aldehyde. The molecule incorporates a pyridine ring, which is a common motif in a vast array of pharmaceuticals and agrochemicals, substituted with three key functional groups: an amino group at the 6-position, a methyl group at the 2-position, and a formyl (aldehyde) group at the 3-position. This trifunctional substitution pattern provides a rich chemical landscape for synthetic transformations. The electron-donating amino group and the electron-withdrawing aldehyde group on the pyridine ring create a push-pull system that influences the molecule's electronic properties and reactivity.

The strategic placement of these functional groups makes this compound a valuable building block for the synthesis of fused heterocyclic systems and for the introduction of a substituted aminopyridine moiety into larger molecules. Understanding its fundamental physicochemical properties is paramount for its effective utilization in synthetic chemistry and drug design.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its application in research and development, influencing aspects from reaction conditions and solvent selection to formulation and bioavailability in drug discovery.

Core Properties

While extensive experimental data for this compound is not widely published, its core properties can be reliably identified and predicted.

| Property | Value/Prediction | Source/Method |

| CAS Number | 1211516-02-7 | Arctom, Inc.[1] |

| Molecular Formula | C₇H₈N₂O | Arctom, Inc.[1] |

| Molecular Weight | 136.15 g/mol | Arctom, Inc.[1] |

| Appearance | Predicted: Off-white to yellow solid | Based on analogous aminopyridines |

| Melting Point | Predicted: >150 °C | Based on structurally similar compounds like 6-Aminonicotinaldehyde and the influence of the methyl group. |

| Boiling Point | Predicted: >300 °C (decomposes) | High polarity and potential for intermolecular hydrogen bonding suggest a high boiling point. |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water and nonpolar solvents. | The presence of polar amino and aldehyde groups suggests solubility in polar solvents. |

| pKa | Predicted: pKa₁ (pyridinium ion) ~4-5; pKa₂ (amino group) ~2-3 | Based on the pKa of 2-amino-6-methylpyridine and the electron-withdrawing effect of the aldehyde. |

Predicted Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. The following are predicted spectral characteristics for this compound.

| Spectroscopy | Predicted Spectral Features |

| ¹H NMR | * Aldehyde proton (CHO): Singlet, δ 9.8-10.2 ppm. * Aromatic protons (pyridine ring): Two doublets in the aromatic region (δ 7.0-8.5 ppm). * Amino protons (NH₂): Broad singlet, δ 5.0-6.5 ppm (exchangeable with D₂O). * Methyl protons (CH₃): Singlet, δ 2.4-2.6 ppm. |

| ¹³C NMR | * Aldehyde carbonyl carbon (C=O): δ 190-195 ppm. * Aromatic carbons (pyridine ring): Signals in the range of δ 110-160 ppm. * Methyl carbon (CH₃): δ 18-22 ppm. |

| Infrared (IR) | * N-H stretching (amino group): Two bands in the region of 3300-3500 cm⁻¹. * C-H stretching (aromatic and methyl): Around 2900-3100 cm⁻¹. * C=O stretching (aldehyde): Strong absorption around 1680-1700 cm⁻¹. * C=N and C=C stretching (pyridine ring): Absorptions in the 1500-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | * Molecular Ion (M⁺): m/z = 136.15. * Major Fragments: Loss of CO (m/z = 108), loss of HCN from the pyridine ring. |

Experimental Protocols for Physicochemical Property Determination

The following section details established, step-by-step methodologies for the experimental determination of the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities lead to a depressed and broadened melting range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Solubility is determined by observing the dissolution of a solute in a solvent. The principle of "like dissolves like" is a useful guide, where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be used, such as water, methanol, acetone, ethyl acetate, and hexane. Acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) aqueous solutions are also used to test for basic and acidic functional groups, respectively.

-

Procedure: To approximately 10-20 mg of the solid compound in a test tube, add 1 mL of the solvent in portions, with vigorous shaking after each addition.

-

Observation: The compound is classified as "soluble" if it completely dissolves, "sparingly soluble" if partial dissolution occurs, and "insoluble" if no dissolution is observed.

-

Interpretation:

-

Solubility in water suggests the presence of polar functional groups capable of hydrogen bonding.

-

Solubility in 5% HCl indicates the presence of a basic group (like the amino group).

-

Solubility in 5% NaOH would indicate an acidic group.

-

Solubility in organic solvents depends on the overall polarity of the molecule.

-

pKa Determination

The pKa, or acid dissociation constant, is a measure of the acidity of a compound. For a molecule with multiple ionizable groups like this compound, multiple pKa values will exist.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture if aqueous solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH of the solution is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the functional group has been protonated or deprotonated.

Caption: Workflow for pKa Determination via Titration.

Synthesis and Reactivity

Proposed Synthetic Route

A likely precursor for the synthesis is 2-amino-6-methylpyridine, which is commercially available. The introduction of the aldehyde group at the 3-position can be challenging due to the directing effects of the existing substituents. A potential route could involve a formylation reaction.

Example Proposed Synthesis: Vilsmeier-Haack Formylation

-

Starting Material: 2-Amino-6-methylpyridine.

-

Reaction: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a common method for the formylation of electron-rich aromatic and heterocyclic rings. The amino group in 2-amino-6-methylpyridine is strongly activating, directing electrophilic substitution to the positions ortho and para to it (positions 3 and 5).

-

Mechanism: DMF and POCl₃ react to form the Vilsmeier reagent, an electrophilic iminium salt. This electrophile then attacks the electron-rich pyridine ring, primarily at the 3-position due to the directing influence of the amino group.

-

Workup: Hydrolysis of the resulting intermediate yields the desired aldehyde, this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups:

-

Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Condensation Reactions: Such as the Knoevenagel condensation with active methylene compounds.

-

Oxidation: Can be oxidized to the corresponding carboxylic acid (6-amino-2-methylnicotinic acid).

-

Reduction: Can be reduced to the corresponding alcohol ( (6-amino-2-methylpyridin-3-yl)methanol).

-

-

Amino Group: The primary amino group is nucleophilic and can undergo:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction).

-

-

Pyridine Ring: The pyridine ring is generally electron-deficient, but the presence of the electron-donating amino group makes it more susceptible to electrophilic aromatic substitution than unsubstituted pyridine. The methyl group also has a weak activating effect.

Potential Applications in Drug Discovery and Medicinal Chemistry

Substituted aminopyridines are prevalent scaffolds in medicinal chemistry. The trifunctional nature of this compound makes it a particularly attractive starting material for the synthesis of compound libraries for high-throughput screening.

-

Kinase Inhibitors: The aminopyridine core is a key feature in many kinase inhibitors, where the amino group often forms crucial hydrogen bonds with the hinge region of the kinase active site. The aldehyde group provides a convenient handle for elaboration into more complex structures that can occupy other pockets of the ATP-binding site.

-

GPCR Ligands: Pyridine derivatives are also common in ligands for G-protein coupled receptors. The versatile reactivity of this compound allows for the systematic modification of the scaffold to explore structure-activity relationships.

-

Fused Heterocyclic Systems: The compound can serve as a precursor for the synthesis of various fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.

Conclusion

This compound is a promising, yet underexplored, building block for synthetic and medicinal chemistry. While a comprehensive set of experimentally determined physicochemical data is currently lacking, this guide provides a robust framework for its characterization and utilization based on established chemical principles and data from analogous compounds. The detailed experimental protocols offer a practical guide for researchers to determine its key properties. The predicted reactivity and potential applications highlight the significant potential of this molecule in the development of novel therapeutics and other functional materials. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential.

References

- University of Colorado Boulder. (n.d.).

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds.

- University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. College of Pharmacy.

- Scribd. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.

- Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Chemistry For Everyone. (2023, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube.

-

PubChem. (n.d.). 6-Aminonicotinaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-pyridinecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Pyridinecarboxaldehyde, 2-amino-. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

Sources

A Technical Guide to 6-Amino-2-methylnicotinaldehyde: A Versatile Heterocyclic Building Block for Drug Discovery

Abstract: 6-Amino-2-methylnicotinaldehyde is a substituted pyridine derivative that serves as a valuable intermediate in synthetic organic chemistry. Its unique arrangement of an aldehyde, a methyl group, and an amino group on the pyridine core provides multiple reaction sites, making it a strategic building block for the construction of complex heterocyclic systems. This guide provides a detailed overview of its chemical identity, physicochemical properties, a proposed synthetic strategy based on established pyridine chemistry, and its potential applications in medicinal chemistry, particularly in the development of targeted therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug development.

Compound Identification and Molecular Structure

This compound is identified by the Chemical Abstracts Service (CAS) number 1211516-02-7 .[1] The compound's structure features a pyridine ring, which is a cornerstone scaffold in many pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The substituents—an amino group at the 6-position, a methyl group at the 2-position, and a formyl (aldehyde) group at the 3-position (nicotinaldehyde nomenclature)—impart distinct reactivity and functionality.

-

IUPAC Name: 6-Amino-2-methylpyridine-3-carbaldehyde

-

Molecular Formula: C₇H₈N₂O[1]

-

Molecular Weight: 136.15 g/mol [1]

-

SMILES: O=CC1=C(C)N=C(N)C=C1[1]

The molecular structure is depicted below, illustrating the spatial arrangement of its functional groups.

Sources

A Technical Guide to the Spectroscopic Analysis of 6-Amino-2-methylnicotinaldehyde by Nuclear Magnetic Resonance (NMR)

Abstract

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 6-Amino-2-methylnicotinaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles and practical considerations for the comprehensive NMR-based structural elucidation of this substituted pyridine derivative. We will explore the nuanced effects of the amino, methyl, and aldehyde substituents on the chemical shifts and coupling constants of the pyridine ring, offering a predictive framework and a detailed interpretation of both ¹H and ¹³C NMR spectra. This guide is grounded in established spectroscopic principles and data from analogous structures to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1][2] The pyridine scaffold is a cornerstone in the development of numerous pharmaceuticals, and the specific arrangement of an electron-donating amino group and an electron-withdrawing aldehyde group on this heterocyclic ring system creates a molecule with unique electronic properties.[1][3] Accurate and unambiguous structural characterization is paramount for its application in synthesis and drug design, with NMR spectroscopy standing as the most powerful tool for this purpose.[4] This guide will provide a detailed exposition of the NMR analysis of this compound, enabling researchers to confidently identify and characterize it.

Foundational Principles: Substituent Effects in Pyridine NMR

The chemical shifts of protons and carbons in a pyridine ring are highly sensitive to the electronic effects of its substituents.[5][6] In this compound, we have three key functional groups that modulate the electron density of the aromatic system:

-

Amino Group (-NH₂): As a strong electron-donating group (EDG), the amino group increases the electron density of the pyridine ring, particularly at the ortho and para positions. This shielding effect results in an upfield (lower ppm) shift of the corresponding proton and carbon signals.[7]

-

Aldehyde Group (-CHO): The aldehyde group is a potent electron-withdrawing group (EWG) due to the electronegativity of the oxygen atom and its resonance effects. This deshields the ring, causing a downfield (higher ppm) shift in the chemical shifts of nearby protons and carbons.[8]

-

Methyl Group (-CH₃): The methyl group is a weak electron-donating group, contributing to a slight shielding effect on the pyridine ring.[9]

The interplay of these electronic influences dictates the final chemical shifts and provides a unique spectral fingerprint for the molecule.

Experimental Protocol: NMR Data Acquisition

A standardized and well-documented experimental approach is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for compounds of this nature.[10] DMSO-d₆ is particularly useful for observing exchangeable protons like those of the amino group.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) for both ¹H and ¹³C NMR spectra.

Instrumentation and Parameters

-

Spectrometer: Data should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence, such as zgpg30, is standard.

-

Spectral Width: Use a wide spectral width to cover all carbon environments (e.g., 0-220 ppm).

-

Number of Scans: A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are highly recommended to differentiate between CH, CH₂, and CH₃ groups.[11]

-

Spectral Interpretation and Data Analysis

The following sections provide a detailed prediction and analysis of the ¹H and ¹³C NMR spectra of this compound, based on established chemical shift ranges and substituent effects.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the amino protons, and the methyl protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | N/A | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group.[8] |

| Aromatic (H-4) | 7.8 - 8.2 | Doublet (d) | ~8-9 | This proton is ortho to the electron-withdrawing aldehyde group, leading to significant deshielding. It will be split by the adjacent H-5 proton. |

| Aromatic (H-5) | 6.5 - 6.9 | Doublet (d) | ~8-9 | This proton is ortho to the electron-donating amino group, resulting in substantial shielding. It will be split by the adjacent H-4 proton. |

| Amino (-NH₂) | 4.5 - 6.0 | Broad Singlet (br s) | N/A | The chemical shift of amino protons can vary depending on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange.[12] |

| Methyl (-CH₃) | 2.4 - 2.7 | Singlet (s) | N/A | The methyl group protons are relatively shielded and appear as a singlet as there are no adjacent protons. |

Diagram of Predicted ¹H NMR Splitting Pattern

Caption: Predicted coupling interaction between H-4 and H-5 protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 | Rationale |

| Aldehyde (C=O) | 190 - 200 | No Signal | The carbonyl carbon is highly deshielded and is a key indicator of an aldehyde or ketone.[8] |

| Aromatic (C-6) | 158 - 162 | No Signal | This carbon is directly attached to the electron-donating amino group, leading to deshielding due to the electronegativity of nitrogen, but also shielding from resonance. |

| Aromatic (C-2) | 155 - 160 | No Signal | This carbon is attached to the methyl group and the ring nitrogen, resulting in a downfield shift. |

| Aromatic (C-4) | 138 - 142 | Positive | This carbon is deshielded due to its position relative to the electron-withdrawing aldehyde group. |

| Aromatic (C-3) | 125 - 130 | No Signal | This carbon is directly attached to the aldehyde group, causing it to be significantly deshielded. |

| Aromatic (C-5) | 108 - 112 | Positive | This carbon is strongly shielded by the electron-donating amino group. |

| Methyl (-CH₃) | 20 - 25 | Positive | The methyl carbon appears in the typical aliphatic region. |

Diagram of Key Functional Group Influences on the Pyridine Ring

Caption: Electronic effects of substituents on the pyridine ring.

Conclusion

The NMR spectroscopic analysis of this compound is a powerful method for its structural confirmation. A thorough understanding of the electronic effects of the amino, aldehyde, and methyl substituents on the pyridine ring allows for a confident and accurate interpretation of both ¹H and ¹³C NMR spectra. The predicted chemical shifts and coupling patterns detailed in this guide provide a robust framework for researchers to validate their synthetic products and to further explore the chemistry of this versatile molecule. By following the outlined experimental protocols and analytical logic, scientists can ensure the integrity of their research and accelerate their drug discovery and development efforts.

References

- Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.

- Shkurko, O. P., & Mamaev, V. P. (1973). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 9(5), 643-646.

- Webb, G. A. (2007). ¹⁵N NMR Spectroscopy in Structural Analysis: An Update (2001–2005). Current Organic Chemistry, 11(1), 39-68.

- Kumar, V., & Chandra, S. (2018). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING, 3(1).

- Li, W., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599.

- Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.

-

Shkurko, O. P., & Mamaev, V. P. (1973). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Retrieved from [Link]

- Özdamar, O., et al. (2016). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1125, 597-606.

-

Kumar, V., & Chandra, S. (2018). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. Ajeee. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

- Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(9), 557-561.

-

National Center for Biotechnology Information. (n.d.). 6-Aminonicotinic acid. PubChem. Retrieved from [Link]

-

Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved from [Link]

- Kokubo, K., et al. (2021). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(6), 1743.

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

Hamad, A. N., et al. (2020). IR, ¹H NMR, ¹³C NMR of the final compounds 6a-e. ResearchGate. Retrieved from [Link]

- Bell, C. F., & Mortimore, G. R. (1975). The N.M.R. spectrum of pyridine-2-aldehyde 2'-pyridylhydrazone (paphy). Magnetic Resonance in Chemistry, 7(10), 512-516.

-

Chemistry LibreTexts. (2023). 19.15: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

University of Utah. (n.d.). ¹³C DEPT NMR 1D Spectrum. Retrieved from [Link]

- Stoyanova, R., et al. (2018). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(12), 1147-1153.

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

- Al-Omair, M. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1841.

- Kumar, A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 12(1), 1-13.

- Chen, Y. Y., et al. (2013). Complete ¹H and ¹³C NMR data assignment of new constituents from Severinia buxifolia. Magnetic Resonance in Chemistry, 51(10), 696-699.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. View of SPECTRAL STUDY OF SUBSTITUTED PYRIDINE [ajeee.co.in]

- 3. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.utah.edu [chemistry.utah.edu]

- 12. mdpi.com [mdpi.com]

A Theoretical Investigation into the Electronic Properties of 6-Amino-2-methylnicotinaldehyde: A Whitepaper for Drug Discovery and Materials Science

Abstract

6-Amino-2-methylnicotinaldehyde, a substituted aminopyridine, presents a compelling scaffold for advancements in medicinal chemistry and materials science. Its intrinsic electronic architecture, characterized by the interplay between an electron-donating amino group and an electron-withdrawing aldehyde function, suggests significant potential for targeted molecular interactions and novel photophysical properties. This technical guide outlines a comprehensive theoretical framework for the in-depth characterization of this compound's electronic properties. Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the molecule's structural, quantum chemical, and spectroscopic characteristics. This whitepaper serves as a foundational resource for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and a practical, step-by-step computational protocol for the analysis of this promising molecule and its derivatives.

Introduction: The Scientific Imperative

Aminopyridine derivatives are foundational heterocyclic structures in medicinal chemistry, recognized for their diverse biological activities.[1] The strategic functionalization of the pyridine ring can significantly modulate the electronic and, consequently, the pharmacological properties of the resulting molecule.[2] this compound is a molecule of interest due to its potential as a versatile building block. The presence of a strong electron-donating amino group and an electron-withdrawing aldehyde group on the pyridine ring creates a donor-π-acceptor (D-π-A) system.[2] Such systems are of great interest for their potential applications in non-linear optics and as scaffolds for bioactive molecules.[2]

A thorough understanding of the electronic properties of this compound is paramount for predicting its reactivity, stability, intermolecular interactions, and potential as a chromophore. Theoretical studies, particularly those leveraging quantum chemical calculations, offer a powerful and cost-effective avenue for gaining these critical insights, thereby guiding and accelerating experimental research.[2][3] This guide provides a robust computational methodology for a comprehensive theoretical investigation of the title compound.

Computational Methodology: A Self-Validating System

The selection of an appropriate computational method is critical for obtaining reliable and predictive results. For organic molecules of this nature, Density Functional Theory (DFT) has proven to be a highly effective approach, offering a favorable balance between computational cost and accuracy.

The Choice of Functional and Basis Set

We recommend the use of the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation. This functional has a long-standing track record of providing excellent results for a wide range of organic systems.[2][3] To ensure a high degree of accuracy in describing the electronic distribution, particularly for the lone pairs of nitrogen and oxygen and the diffuse nature of the π-system, the 6-311++G(d,p) basis set is proposed.[2][3] The inclusion of diffuse functions (++) is crucial for accurately modeling potential non-covalent interactions, while the polarization functions (d,p) allow for greater flexibility in describing the shape of the electron clouds.

Geometry Optimization and Vibrational Analysis

The initial step in any theoretical study is to determine the ground-state equilibrium geometry of the molecule. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to all atomic coordinates. Following optimization, a vibrational frequency calculation is essential to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Key Electronic Properties: Unveiling Molecular Behavior

A comprehensive theoretical study of this compound should encompass the analysis of several key electronic properties that govern its chemical behavior.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity.[3] A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule.[3] It is an invaluable tool for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including drug-receptor binding. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack.[3]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. This analysis can be used to quantify the delocalization of electron density and the strength of intramolecular charge transfer interactions.

Mulliken Atomic Charges

Mulliken population analysis provides a method for assigning partial charges to individual atoms in a molecule. While the absolute values can be basis set dependent, the relative charges offer valuable insights into the electrostatic nature of the molecule and can be used to understand its dipole moment and reactivity.

Predicted Electronic and Spectroscopic Properties

Based on studies of analogous aminopyridine and nicotinaldehyde derivatives, we can anticipate the following electronic characteristics for this compound.

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates a strong electron-donating character, primarily localized on the amino group and the pyridine ring. |

| LUMO Energy | Relatively Low | Suggests a good electron-accepting ability, with the orbital likely centered on the aldehyde group and the pyridine ring. |

| HOMO-LUMO Gap (ΔE) | Moderate | Implies a balance between kinetic stability and chemical reactivity, characteristic of a potential drug-like molecule. |

| Dipole Moment | Significant | Arises from the intramolecular charge transfer from the amino to the aldehyde group, suggesting strong interactions with polar solvents and biological targets. |

| MEP | Negative potential around the nitrogen of the pyridine ring and the oxygen of the aldehyde; Positive potential around the amino hydrogens. | Predicts sites for hydrogen bonding and other non-covalent interactions. |

| UV-Vis Absorption (λmax) | Expected in the UV-A or near-visible region | Arising from π → π* transitions, characteristic of a D-π-A system. |

Experimental Protocols: A Step-by-Step Guide

The following protocol outlines the computational workflow for the theoretical investigation of this compound.

Computational Workflow Diagram

Caption: A conceptual representation of the HOMO and LUMO distributions for this compound.

Note: The images in the DOT script above are placeholders. In a real-world application, these would be replaced with the actual generated orbital surfaces.

Conclusion and Future Directions

This whitepaper has established a robust theoretical framework for the comprehensive investigation of the electronic properties of this compound. The proposed computational protocol, centered on DFT and TD-DFT calculations, provides a clear pathway for elucidating the molecule's structure, reactivity, and spectroscopic signatures. The insights gained from such a study will be invaluable for guiding the rational design of novel drug candidates and advanced materials. Future work should focus on correlating these theoretical predictions with experimental data, such as X-ray crystallography and UV-Vis spectroscopy, to further validate and refine the computational models. Furthermore, theoretical investigations into the interactions of this molecule with specific biological targets could provide crucial insights for drug development efforts.

References

-

de la Cruz, J., et al. (2020). A theoretical study of the charge distribution of aminopyridines, aminopyrimidines, and some diazine N-oxides. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Al-Amiery, A. A., et al. (2016). Synthesis, Structural Characterization, Spectroscopic Properties, and Theoretical Investigations of Aminoacridine Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]

-

Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Available at: [Link]

-

El-Shafiy, H. F., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. Available at: [Link]

-

Hamblett, C. L., et al. (2007). The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

A Research Framework for Unveiling the Biological Potential of 6-Amino-2-methylnicotinaldehyde

Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this vast chemical space, 6-Amino-2-methylnicotinaldehyde represents a molecule of untapped potential. Despite its structural similarities to compounds with established biological activities, a comprehensive evaluation of its own pharmacological profile is conspicuously absent from the public scientific record. This guide, therefore, serves not as a retrospective summary, but as a forward-looking research framework. It is designed for researchers, scientists, and drug development professionals to systematically explore the biological activities of this compound. By leveraging data from structurally related aminopyridines, we infer potential therapeutic applications and provide a detailed, hypothesis-driven roadmap for its investigation, from initial in vitro screening to in vivo validation. This document outlines the causal reasoning behind experimental choices and furnishes detailed protocols to ensure a robust and self-validating inquiry into the compound's potential as a novel therapeutic agent.

Part 1: Molecular Characterization and Synthetic Considerations

This compound is a substituted pyridine derivative featuring an amino group at the 6-position, a methyl group at the 2-position, and an aldehyde at the 3-position. This unique arrangement of functional groups—a nucleophilic amine, a reactive aldehyde, and the heterocyclic pyridine core—suggests a high potential for diverse biological interactions and synthetic derivatization.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| CAS Number | 1211516-02-7 |

| Appearance | (Predicted) Crystalline solid |

| Solubility | (Predicted) Soluble in polar organic solvents |

Data sourced from publicly available chemical databases.

Part 2: A Hypothesis-Driven Approach to Biological Activity Profiling

The true value of a novel chemical entity is unlocked through systematic biological evaluation. Lacking direct data, we can formulate compelling hypotheses based on the established activities of structurally analogous compounds. The pyridine ring is a privileged scaffold in drugs targeting a range of diseases.

Hypothesis 1: Anticancer Activity

The aminopyridine moiety is a recurring motif in a multitude of potent anticancer agents. This suggests that this compound could exhibit antiproliferative effects through several potential mechanisms of action.

Rationale from Analogous Structures:

-

Histone Deacetylase (HDAC) Inhibition: Nicotinamide and 6-aminonicotinamide derivatives are known to function as HDAC inhibitors, a class of drugs that has shown promise in treating various cancers.[1][2] These inhibitors typically feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The structure of this compound could serve as a foundational scaffold for designing such inhibitors.

-

Kinase Inhibition (e.g., PI3Kδ): The phosphatidylinositol 3-kinase (PI3K) pathway is frequently dysregulated in cancer. Several potent and selective PI3K inhibitors incorporate a pyridine or pyrimidine scaffold.[3][4][5][6] The aminopyridine core of our target compound could potentially interact with the hinge region of the kinase ATP-binding pocket.

-

Antimitotic Activity: Certain pyridine derivatives have been identified as antimitotic agents that interfere with tubulin polymerization, a critical process for cell division.[7][8][9]

Proposed Investigational Workflow:

To systematically test the anticancer hypothesis, a multi-stage approach is recommended. This workflow ensures that resources are directed toward the most promising avenues of investigation.

Caption: Proposed workflow for evaluating the anticancer potential of this compound.

Hypothetical Data Presentation:

Should the initial cytotoxicity screening yield positive results, the data should be presented clearly to facilitate comparison and decision-making.

Table 1: Illustrative Cytotoxicity Data for this compound

| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | 8.5 |

| HCT116 | Colorectal Carcinoma | 48 | 12.2 |

| A549 | Lung Carcinoma | 48 | 25.0 |

| PC-3 | Prostate Adenocarcinoma | 48 | 15.7 |

| NHDF | Normal Human Dermal Fibroblasts | 48 | >100 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Hypothesis 2: Tuberculostatic Activity

Tuberculosis remains a significant global health challenge, and the search for novel therapeutics is ongoing. Pyridine derivatives have emerged as a promising class of compounds with activity against Mycobacterium tuberculosis.[10][11][12][13]

Rationale from Analogous Structures:

Several studies have demonstrated that substituted pyridines, including thiosemicarbazone and imidazo[4,5-b]pyridine derivatives, exhibit potent tuberculostatic activity.[10][11][13] The mechanism often involves the inhibition of essential mycobacterial enzymes. The structural features of this compound make it a candidate for evaluation in this therapeutic area.

Proposed Investigational Approach:

The primary in vitro assay for tuberculostatic activity is the determination of the Minimum Inhibitory Concentration (MIC). This involves exposing M. tuberculosis (e.g., the H37Rv strain) to serial dilutions of the compound and identifying the lowest concentration that prevents visible bacterial growth.

Part 3: Detailed Experimental Methodologies

To ensure scientific rigor and reproducibility, detailed protocols are essential. The following methodologies are based on established standards in the field and are tailored for the evaluation of a novel small molecule like this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[14][15][16][17]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116, A549, PC-3) and a non-cancerous control cell line (e.g., NHDF).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

-

This compound (stock solution in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO (cell culture grade).

-

96-well flat-bottom plates.

-

Microplate reader (570 nm wavelength).

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle-only (0.5% DMSO) controls and untreated controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Protocol 2: General Biochemical Enzyme Inhibition Assay

This protocol provides a framework for assessing the direct inhibitory effect of the compound on a purified enzyme target identified from screening or hypothesis.[18][19][20]

Objective: To determine the IC₅₀ value of this compound against a specific enzyme (e.g., HDAC1 or PI3Kδ).

Materials:

-

Purified recombinant human enzyme.

-

Enzyme-specific substrate and co-factors (e.g., acetylated peptide and NAD⁺ for a sirtuin HDAC; ATP and a lipid substrate for PI3K).

-

Assay buffer specific to the enzyme.

-

This compound (serial dilutions).

-

A suitable detection reagent/system (e.g., fluorescent or luminescent).

-

96-well or 384-well assay plates (low-volume, black or white depending on detection method).

-

Microplate reader with appropriate detection capabilities.

Procedure:

-

Reagent Preparation: Prepare all reagents (enzyme, substrate, compound dilutions) in the assay buffer.

-

Enzyme-Inhibitor Pre-incubation: Add 5 µL of each compound dilution to the wells of the assay plate. Add 5 µL of the enzyme solution to each well. Gently mix and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

-

Reaction Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 37°C). The reaction should be within the linear range, where less than 10-15% of the substrate is consumed.

-

Reaction Termination and Detection: Stop the reaction by adding a stop solution, if necessary. Add the detection reagent according to the manufacturer's instructions and incubate to allow the signal to develop.

-

Signal Measurement: Read the plate on a microplate reader (e.g., fluorescence intensity or luminescence).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.

Protocol 3: In Vivo Tumor Xenograft Efficacy Study

This protocol describes a general procedure for evaluating the anticancer efficacy of a compound in an animal model.[21][22][23][24] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Objective: To assess the in vivo antitumor activity of this compound in an immunocompromised mouse model bearing human tumor xenografts.

Materials:

-

Immunocompromised mice (e.g., athymic Nude or NOD/SCID), 6-8 weeks old.

-

Human cancer cell line known to be sensitive to the compound in vitro (e.g., MCF-7).

-

Matrigel or similar basement membrane matrix.

-

This compound formulated in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).

-

Calipers for tumor measurement.

-

Anesthetic and euthanasia supplies.

Procedure:

-

Tumor Cell Implantation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a sterile PBS/Matrigel mixture (1:1 ratio). Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Compound Administration: Administer this compound to the treatment group(s) at one or more dose levels based on prior toxicity studies. The control group receives the vehicle only. Dosing is typically performed daily or on another optimized schedule for 2-4 weeks.

-

Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor the body weight and overall health of the mice throughout the study as indicators of toxicity.

-

Study Endpoint: The study is concluded when tumors in the control group reach a pre-determined size (e.g., 1500-2000 mm³), or after the completion of the treatment cycle.

-

Data Analysis: Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Compare the tumor growth curves between the treated and control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.

Part 4: Conclusion and Future Directions

This guide presents a structured and scientifically grounded framework for the initial biological characterization of this compound, a compound of significant unexplored potential. By drawing logical inferences from structurally related molecules, we have established compelling hypotheses for its potential anticancer and tuberculostatic activities. The detailed experimental protocols provided herein offer a clear path for researchers to systematically validate these hypotheses.

Positive findings from this proposed research program would establish this compound as a valuable lead compound. The next logical steps would involve a comprehensive structure-activity relationship (SAR) study. The aldehyde and amino functional groups provide convenient handles for synthetic modification, allowing for the creation of a focused library of derivatives. This iterative process of synthesis and biological testing would be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of a novel therapeutic agent.

References

A comprehensive list of references that form the basis of the hypotheses and protocols in this guide will be provided upon request. The citations included in the text refer to publicly available scientific literature and databases that can be readily accessed for further information.

Sources

- 1. Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine Based Antitumour Compounds Acting at the Colchicine Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Relationship between the Crystal Structure and Tuberculostatic Activity of Some 2-Amidinothiosemicarbazone Derivatives of Pyridine [mdpi.com]

- 11. Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]

- 13. Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. ijprajournal.com [ijprajournal.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. ar.iiarjournals.org [ar.iiarjournals.org]

- 22. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-Amino-2-methylnicotinaldehyde: A Versatile Heterocyclic Scaffold for Modern Synthesis

Abstract

This technical guide provides an in-depth exploration of 6-Amino-2-methylnicotinaldehyde, a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. We delve into its structural attributes, physicochemical properties, and spectroscopic signature. The guide offers a comprehensive analysis of its reactivity, focusing on the strategic manipulation of its aldehyde and amino functionalities. Detailed, field-proven protocols for key transformations—including Knoevenagel condensation, reductive amination, and Friedländer annulation—are presented, emphasizing the causality behind experimental choices. Furthermore, we highlight its application as a core scaffold in the synthesis of complex molecular architectures, particularly in the context of drug discovery for targets such as protein kinases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the construction of novel, biologically active compounds.

Introduction: The Strategic Value of a Bifunctional Pyridine

In the landscape of drug discovery and materials science, the pyridine scaffold is a privileged structure due to its unique electronic properties and ability to engage in hydrogen bonding. This compound (IUPAC Name: 6-amino-2-methylpyridine-3-carbaldehyde) emerges as a particularly valuable building block by integrating three key functional groups onto this core: a nucleophilic amino group, a reactive aldehyde, and a methyl group that influences the electronic landscape of the ring.

This strategic arrangement of functionalities offers multiple avenues for chemical modification, allowing for the controlled and diverse synthesis of more complex molecules. The ortho-positioning of the amino and aldehyde groups is especially significant, as it provides a direct pathway to fused heterocyclic systems through intramolecular cyclization reactions. The electron-donating nature of the amino group enhances the nucleophilicity of the pyridine ring and influences the reactivity of the aldehyde, making this molecule a dynamic tool for constructing molecular libraries with diverse biological activities.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-amino-2-methylpyridine-3-carbaldehyde | N/A |

| CAS Number | 1211516-02-7 | [2] |

| Molecular Formula | C₇H₈N₂O | N/A |

| Molecular Weight | 136.15 g/mol | N/A |

| Appearance | Expected to be a crystalline solid | N/A |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | N/A |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would feature a distinctive singlet for the aldehyde proton (-CHO) in the downfield region (δ 9.5-10.5 ppm). The two aromatic protons on the pyridine ring would appear as doublets in the aromatic region (δ 6.5-8.5 ppm). A singlet corresponding to the three protons of the methyl group (-CH₃) would be present in the upfield region (δ 2.0-2.5 ppm). The amino group protons (-NH₂) would likely appear as a broad singlet.

-

¹³C NMR: The carbonyl carbon of the aldehyde would be the most downfield signal (δ 185-195 ppm). The five aromatic carbons of the pyridine ring would resonate between δ 110-160 ppm. The methyl carbon would appear at approximately δ 15-25 ppm.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching from the amino group (~3300-3500 cm⁻¹), C=O stretching from the aldehyde (~1680-1700 cm⁻¹), and C=C/C=N stretching from the pyridine ring (~1500-1600 cm⁻¹).[3]

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 136.15, with fragmentation patterns corresponding to the loss of CO and other fragments.

Synthesis of the Building Block

The synthesis of this compound can be approached through several strategic routes. A common and effective method involves the selective oxidation of a precursor alcohol, which itself can be generated from a commercially available halopyridine. This ensures a controlled and high-yielding process.

A plausible and efficient pathway begins with 6-chloro-2-methylnicotinonitrile. This starting material undergoes nucleophilic aromatic substitution (SNAr) with an ammonia source to install the 6-amino group. The resulting 6-amino-2-methylnicotinonitrile is then selectively reduced, often using a reagent like Diisobutylaluminium hydride (DIBAL-H), to yield the target aldehyde.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Applications

The true power of this compound lies in its versatile reactivity, which allows for the construction of a vast array of complex heterocyclic structures.

Reactions Involving the Aldehyde Functionality

The aldehyde group is a synthetic linchpin, enabling carbon-carbon and carbon-nitrogen bond formations that are fundamental to molecular construction.

This reaction is a cornerstone of C-C bond formation, creating α,β-unsaturated systems that are themselves versatile intermediates.[5][6] It involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a weak base like piperidine or ammonium acetate.[7]

-

Causality: The base facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the thermodynamically stable conjugated product. This transformation is crucial for synthesizing precursors to pyridone derivatives and other bioactive scaffolds.[8]

Caption: Mechanism of the Knoevenagel condensation.

Reductive amination is one of the most robust and widely used methods for synthesizing secondary and tertiary amines in medicinal chemistry.[9] The process involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[10][11]

-

Causality: NaBH(OAc)₃ is the preferred reagent because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the iminium ion intermediate.[10] This selectivity prevents side reactions and allows the entire transformation to be performed in a single pot, enhancing efficiency. This method provides a direct route to introduce diverse amine-containing side chains, which are critical for modulating solubility, basicity, and target engagement in drug candidates.

Annulation Reactions for Fused Heterocycles

The ortho-amino aldehyde motif is a classic precursor for building fused ring systems through annulation reactions.

The Friedländer synthesis is a powerful reaction for constructing quinoline and related fused pyridine rings.[12] In this context, this compound can react with a ketone or another compound containing an α-methylene group under acidic or basic catalysis. The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form a fused pyridopyrimidine or a related scaffold.[13][14]

-

Causality: The reaction is driven by the formation of a stable, aromatic fused-ring system. The choice of catalyst (acid or base) determines the precise mechanism, either proceeding through an initial aldol addition or Schiff base formation.[12] This strategy is exceptionally valuable for accessing complex, rigid scaffolds that are often found in kinase inhibitors and other targeted therapeutics.[15][16][17]

Caption: Generalized Friedländer annulation pathway.

Multi-component Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials.[18][19][20] this compound is an ideal candidate for MCRs, such as the Ugi or Hantzsch reactions, serving as the aldehyde component.[19]

-

Causality: The efficiency of MCRs stems from their convergent nature, which allows for the rapid generation of molecular complexity and diverse chemical libraries from simple starting materials.[21][22] This is a highly sought-after strategy in high-throughput screening and lead optimization, as it dramatically accelerates the drug discovery process.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems, based on established methodologies for analogous substrates.[7][10][23]

Protocol 1: Knoevenagel Condensation with Malononitrile

-

Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.36 g, 10.0 mmol, 1.0 equiv) in absolute ethanol (20 mL).

-

Reagent Addition: To the stirred solution, add malononitrile (0.66 g, 10.0 mmol, 1.0 equiv). Add 3-4 drops of piperidine as a catalyst.

-

Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The formation of a precipitate often indicates product formation.

-

Work-up and Purification: Cool the reaction mixture in an ice bath for 30 minutes. Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to afford the product, 2-((6-amino-2-methylpyridin-3-yl)methylene)malononitrile.

Protocol 2: One-Pot Reductive Amination with a Primary Amine

-

Reactant Preparation: To an oven-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add this compound (1.36 g, 10.0 mmol, 1.0 equiv) and the desired primary amine (e.g., benzylamine, 1.18 g, 11.0 mmol, 1.1 equiv). Dissolve the components in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (40 mL).

-

Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.54 g, 12.0 mmol, 1.2 equiv) portion-wise over 10 minutes. A slight exotherm may be observed.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting aldehyde by TLC.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired secondary amine.

Conclusion

This compound stands out as a high-value, versatile heterocyclic building block. The strategic placement of its amino, methyl, and aldehyde functional groups provides a rich platform for a multitude of synthetic transformations. Its ability to participate in condensations, reductive aminations, annulations, and multi-component reactions makes it an indispensable tool for medicinal chemists and organic synthesis professionals. By enabling the efficient construction of complex, fused heterocyclic systems and diverse molecular libraries, this compound will continue to be a key player in the development of next-generation therapeutics and advanced materials.

References

-

Pelc, M. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. Available at: [Link]

-

ACS Publications. (2006). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Available at: [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Available at: [Link]

-

Grokipedia. (n.d.). Knoevenagel condensation. Grokipedia. Available at: [Link]

-

MDPI. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. MDPI. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (n.d.). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus Kinase 2. Request PDF. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: [Link]

-

Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. Available at: [Link]

-

PubMed. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. Available at: [Link]

-

SpringerLink. (n.d.). Multicomponent Reactions, Amphoteric Molecules in MCRs. SpringerLink. Available at: [Link]

-

Asian Journal of Research in Chemistry. (n.d.). History of Multicomponent Reactions. Asian Journal of Research in Chemistry. Available at: [Link]

-

NIH. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. NIH. Available at: [Link]

-

PMC. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

-

MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]

-

PubChem. (n.d.). 6-Aminonicotinaldehyde. PubChem. Available at: [Link]

-

PMC. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline. Google Patents.

-

LookChem. (n.d.). Cas 60032-57-7,2-METHYLNICOTINALDEHYDE. LookChem. Available at: [Link]

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 6-Methylnicotinaldehyde(53014-84-9) 1H NMR spectrum [chemicalbook.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 13. Friedlaender Synthesis [organic-chemistry.org]

- 14. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Multicomponent Reactions [organic-chemistry.org]

- 19. tcichemicals.com [tcichemicals.com]

- 20. Multicomponent Reactions, Amphoteric Molecules in MCRs [ebrary.net]

- 21. ajrconline.org [ajrconline.org]

- 22. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

discovery and history of 6-Amino-2-methylnicotinaldehyde

An In-Depth Technical Guide to 6-Amino-2-methylnicotinaldehyde: Synthesis, Characterization, and Potential Applications

Introduction

This compound is a substituted pyridine derivative whose specific discovery and developmental history are not extensively documented in readily available scientific literature. However, its chemical structure—a pyridine ring functionalized with an amino, a methyl, and an aldehyde group—places it at the intersection of several historically significant and synthetically versatile classes of compounds. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals by grounding the discussion of this compound in the well-established chemistry of its constituent motifs.

This document will explore the historical context of relevant pyridine synthesis methodologies, propose a robust and logical synthetic pathway for the title compound, detail the expected analytical and spectroscopic characteristics, and explore its potential applications as a valuable building block in medicinal chemistry and materials science. The protocols and insights provided are synthesized from established chemical principles and literature on analogous structures, offering a field-proven framework for its practical synthesis and utilization.

Part 1: Historical Context and the Evolution of Pyridine Synthesis

The journey to synthesizing a specific molecule like this compound is built upon more than a century of developments in heterocyclic chemistry. The pyridine core is a fundamental scaffold in numerous pharmaceuticals and agrochemicals, and methods for its construction and functionalization have been a central theme in organic synthesis.

The first major synthesis of a pyridine ring was reported in 1881 by Arthur Rudolf Hantzsch. The Hantzsch pyridine synthesis is a four-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by an oxidation step to form the aromatic pyridine ring.[1] While revolutionary, this method primarily produces symmetrically substituted dihydropyridines that require subsequent oxidation.

A landmark development in the direct functionalization of the pyridine ring was the Chichibabin amination reaction, discovered by Aleksei Chichibabin in 1914. This reaction allows for the direct amination of pyridines by reacting them with sodium amide (NaNH₂) in an inert solvent.[2] This method was a significant step forward for creating aminopyridines, though it often requires harsh conditions and can suffer from a lack of regioselectivity in more complex systems.

More contemporary methods offer greater control and milder conditions. A highly effective and regioselective strategy for introducing an amino group at the 2-position of a pyridine ring involves the use of pyridine N-oxides. The pyridine nitrogen is first oxidized to the N-oxide, which activates the C2 and C4 positions for nucleophilic attack. The N-oxide can then be treated with an aminating agent. For instance, a one-pot conversion of pyridine N-oxides to 2-aminopyridines can be achieved using p-toluenesulfonic anhydride (Ts₂O) and an amine, followed by deprotection.[3][4] This approach provides high yields and excellent selectivity for the 2-position, making it a powerful tool for the synthesis of specifically substituted aminopyridines.[3][4]

These foundational methods in pyridine chemistry provide the essential toolkit for approaching the synthesis of a multi-substituted target like this compound.